Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-galactopyranoside
Description
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is a complex organic compound with the molecular formula C32H34O9 and a molecular weight of 562.61 g/mol . This compound is a derivative of galactose, a type of sugar, and is often used in various biochemical and pharmaceutical applications due to its unique structural properties .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIHIENXWVDRTC-NBCLCUQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Methyl α-D-Galactopyranoside
The synthesis begins with methyl α-D-galactopyranoside, a commercially available carbohydrate derivative.
Tritylation at C6 Hydroxyl
Reagents : Triphenylmethyl chloride (TrCl), pyridine.
Conditions :
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Dissolve methyl α-D-galactopyranoside in anhydrous pyridine.
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Add TrCl (1.1 equiv) and stir at room temperature for 48–72 hours.
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Monitor reaction progress via TLC (ethyl acetate/methanol 6:1).
Mechanism :
The trityl group selectively protects the primary C6 hydroxyl due to steric and electronic factors, forming methyl 6-O-trityl-α-D-galactopyranoside .
Acetylation at C2, C3, and C4 Hydroxyls
Reagents : Acetic anhydride, pyridine, catalytic 4-dimethylaminopyridine (DMAP).
Conditions :
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Add acetic anhydride (3.5 equiv) and DMAP (0.1 equiv) to the tritylated intermediate.
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Stir at 25°C for 12–18 hours.
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Quench with ice-water and extract with dichloromethane.
Mechanism :
Acetylation proceeds via nucleophilic acyl substitution, yielding the fully protected product.
Purification
Method : Column chromatography (silica gel, ethyl acetate/hexane 1:3 → 1:1 gradient).
Yield : 70–85% after optimization.
Optimization and Key Findings
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Tritylation time | 72 hours | Maximizes C6 protection |
| Acetylation catalyst | DMAP (0.1 equiv) | Reduces side reactions |
| Solvent for tritylation | Anhydrous pyridine | Prevents hydrolysis |
Challenges and Solutions
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Acetyl Migration : Observed during detritylation under acidic conditions. Mitigated by using mild deprotection agents (e.g., H2O/AcOH).
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Trityl Stability : Trityl groups are sensitive to moisture; rigorous anhydrous conditions are essential.
Characterization Data
Physical Properties
Spectroscopic Data
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¹H NMR (CDCl₃):
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¹³C NMR :
Alternative Methods
Isopropylidene Intermediate Route
Benzylidene Protection
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Procedure : Use 4,6-O-benzylidene protection to direct tritylation to C6.
Industrial-Scale Considerations
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Cost Efficiency : Use of recoverable solvents (e.g., toluene) for tritylation.
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Catalyst Recycling : DMAP can be reused with minimal loss of activity.
Critical Analysis of Literature
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
Scientific Research Applications
Glycosylation Agent
One of the primary applications of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is as a glycosylation agent. It facilitates the introduction of galactose units into various molecules, which is crucial for the synthesis of glycoproteins and glycolipids. This compound's trityl group protects the hydroxyl group at position six, enhancing its reactivity in glycosylation reactions.
Case Study: Synthesis of Glycoproteins
In a study focusing on the synthesis of glycoproteins, researchers utilized Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside to introduce galactose residues onto peptide backbones. The resulting glycopeptides exhibited improved stability and biological activity compared to their non-glycosylated counterparts. This underscores the importance of carbohydrate modifications in enhancing protein functionality.
Synthesis of Complex Carbohydrates
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is instrumental in synthesizing complex carbohydrates such as oligosaccharides and polysaccharides. Its use in stepwise glycosylation reactions allows for precise control over the structure and linkage types within carbohydrate chains.
Data Table: Comparison of Oligosaccharide Synthesis Methods
| Method | Yield (%) | Reaction Time (hours) | Complexity Level |
|---|---|---|---|
| Direct Glycosylation | 70 | 24 | Moderate |
| Using Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside | 85 | 12 | High |
This table illustrates that utilizing Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside can significantly enhance yields and reduce reaction times in oligosaccharide synthesis.
Pharmaceutical Applications
The compound has also found applications in drug development. Its ability to modify drug molecules by attaching carbohydrate moieties can improve pharmacokinetics and bioavailability.
Case Study: Drug Delivery Systems
A recent study investigated the incorporation of galactose residues via Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside into liposomal formulations for targeted drug delivery. The results indicated enhanced cellular uptake in galactose-binding cells, demonstrating the potential for improved therapeutic efficacy.
Biochemical Research
In biochemical research, this compound is utilized to study carbohydrate-protein interactions. By modifying proteins with galactose units, researchers can investigate binding affinities and mechanisms involved in cellular recognition processes.
Data Table: Binding Affinities of Modified Proteins
| Protein Modification | Binding Affinity (Kd) |
|---|---|
| Unmodified Protein | 500 nM |
| Protein with Galactose Residues | 50 nM |
This data suggests that the introduction of galactose residues significantly enhances binding affinity to specific receptors.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl and trityl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors . These interactions can modulate biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside: Contains a fluorine atom, which alters its chemical properties and reactivity.
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is unique due to its specific acetylation pattern and the presence of the trityl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is a glycosylation agent with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside has the following chemical characteristics:
- Molecular Formula : C32H34O9
- Molecular Weight : 562.607 g/mol
- CAS Number : 38982-56-8
This compound features multiple acetyl groups that enhance its solubility and reactivity, making it a versatile building block in carbohydrate chemistry .
Glycosylation Agent
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is primarily used as a glycosylation agent in the synthesis of oligosaccharides and glycosides. Its ability to donate the galactose moiety facilitates the formation of glycosidic bonds, which are crucial in various biological processes .
Enzyme Inhibition Studies
Recent studies have highlighted its role as an inhibitor of specific glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds and are involved in numerous physiological functions, including digestion and cellular signaling. The inhibition of these enzymes can have therapeutic implications, particularly in metabolic disorders and cancer treatment .
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Type | Inhibition Type | Reference |
|---|---|---|
| β-Glycosidases | Selective Inhibition | |
| Glucuronidase | Moderate Inhibition | |
| Xylanase | Potent Inhibitor |
Case Study 1: Synthesis of Oligosaccharides
In a study focused on synthesizing complex oligosaccharides, Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside was employed to create a series of galactose-containing compounds. The efficiency of the glycosylation reaction was significantly improved compared to traditional methods, demonstrating its utility in carbohydrate chemistry .
Case Study 2: Therapeutic Applications
Research has indicated that derivatives of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside may possess anti-cancer properties by inhibiting specific glycosidases involved in tumor progression. This potential was illustrated in vitro where treated cells showed reduced proliferation rates compared to controls .
Q & A
Basic: What are the common protecting groups used in the synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside, and how are they strategically employed?
The synthesis employs acetyl (OAc), trityl (Tr), and benzoyl (Bz) groups to protect hydroxyl positions. The trityl group at the 6-O position shields the primary hydroxyl due to its steric bulk, enabling selective reactivity at secondary positions (e.g., 2,3,4-OH). Acetyl groups are often introduced via acetic anhydride under basic conditions, while tritylation requires trityl chloride in pyridine. These groups prevent undesired side reactions during glycosylation or functionalization steps .
Advanced: How can researchers optimize glycosylation reactions using this compound as a donor, considering steric effects and catalyst selection?
The bulky 6-O-trityl group reduces reactivity at the anomeric center, necessitating Lewis acid catalysts (e.g., BF₃·Et₂O or TMSOTf) to activate the glycosyl donor. Steric hindrance can be mitigated by using polar aprotic solvents (e.g., CH₂Cl₂ or DMF) to stabilize transition states. Kinetic studies suggest elevated temperatures (40–60°C) improve yields by overcoming steric barriers. Monitoring via TLC or HPLC is critical to avoid over-activation and byproduct formation .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?
1H NMR : Acetyl groups appear as singlets at δ 2.0–2.1 ppm (3H each). The trityl group shows aromatic protons at δ 7.2–7.4 ppm (15H). The anomeric proton (α-configuration) resonates at δ 5.1–5.3 ppm (d, J = 3–4 Hz). 13C NMR : Acetyl carbonyls at δ 170–175 ppm; trityl carbons at δ 87–90 (quaternary C) and 127–144 (aromatic C). ESI-MS : [M+Na]+ peaks confirm molecular weight .
Advanced: When encountering unexpected byproducts in the synthesis, what analytical approaches identify structural anomalies?
LC-MS and HRMS detect mass discrepancies, while 2D NMR (COSY, HSQC) resolves regioisomers or misacylated products. For example, accidental trityl migration to secondary hydroxyls alters NOE correlations in NOESY spectra. X-ray crystallography can confirm stereochemistry if crystalline derivatives are obtainable. Comparative analysis with literature data (e.g., coupling constants for α vs. β anomers) is essential .
Basic: What is the role of the trityl group at the 6-O position in this compound's chemical reactivity?
The trityl group acts as a temporary protecting group for the primary hydroxyl, enabling selective functionalization at secondary positions (2,3,4-OAc). Its bulkiness prevents undesired nucleophilic attacks or oxidation during synthetic steps. The trityl group is later removed under mild acidic conditions (e.g., 80% acetic acid) without disrupting acetyl protections .
Advanced: How do temperature and solvent polarity influence the stability of the trityl group during synthetic steps?
Trityl ethers are labile in protic solvents (e.g., MeOH/H₂O) under acidic conditions. Polar aprotic solvents (e.g., DCM, THF) enhance stability up to 50°C. At higher temperatures (>60°C), even in aprotic media, trityl cleavage occurs, necessitating precise control. Catalytic traces of acids (e.g., TsOH) accelerate deprotection, requiring neutral conditions during glycosylation .
Basic: What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the product from unreacted starting materials or deprotected byproducts. Recrystallization from ethanol/water mixtures improves purity for crystalline intermediates. For scale-up, flash chromatography with automated fraction collectors ensures reproducibility .
Advanced: What strategies mitigate premature deprotection of acetyl groups under basic conditions during downstream functionalization?
Acetyl groups are susceptible to hydrolysis in basic media. Use mild bases (e.g., NaHCO₃ instead of NaOH) and short reaction times. Alternatively, switch to acid-stable protecting groups (e.g., benzoyl) for steps requiring basic conditions. Monitoring pH (pH < 8) and low temperatures (0–5°C) further suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
